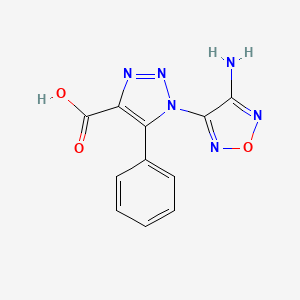

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 5, a carboxylic acid at position 4, and a 4-amino-1,2,5-oxadiazole (furazan) moiety at position 1. This structure combines electron-rich (phenyl, amino) and polar (carboxylic acid) groups, enabling diverse chemical interactions.

Properties

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O3/c12-9-10(15-20-14-9)17-8(6-4-2-1-3-5-6)7(11(18)19)13-16-17/h1-5H,(H2,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLKPBNYKKVIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 272.22 g/mol. It features a triazole ring fused with an oxadiazole moiety, which is known for its biological activity.

Anticancer Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells. In one study, compounds derived from similar structures demonstrated IC50 values against various cancer cell lines (e.g., MCF-7 and HCT-116) ranging from 1.1 μM to 4.24 μM, significantly outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | |

| Compound 10 | HCT-116 | 2.6 | |

| Pemetrexed (Standard) | TS Inhibition | 7.26 |

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. Studies have reported effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears linked to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid metabolism:

- Thymidylate Synthase Inhibition : By inhibiting TS, these compounds interfere with DNA synthesis.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis contributes to their antimicrobial efficacy.

Case Studies

A notable study synthesized a series of triazole and oxadiazole derivatives and evaluated their biological activities. Among these compounds, several demonstrated significant antiproliferative effects against various cancer cell lines and showed strong antimicrobial activity against clinically relevant pathogens .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ). Morpholinylmethyl substitution () further increases polarity, while phenyl groups reduce solubility due to hydrophobic effects.

- Thermal Stability : Triazole-carboxylic acids are prone to decarboxylation upon heating (e.g., decomposition at 175°C in ). Ester derivatives () and morpholinylmethyl analogs () exhibit improved thermal stability.

- Tautomerism : The 5-formyl analog () exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic), unlike the target compound, which lacks a formyl group and likely adopts a single tautomeric form.

Preparation Methods

Huisgen Cycloaddition Approach

The Huisgen 1,3-dipolar cycloaddition between phenyl azide (1a ) and ethyl propiolate (2 ) under copper(I) catalysis yields ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate (3 ) as a regioselective product.

Reaction Conditions :

- Catalyst : CuI (5 mol%)

- Solvent : DMF, 60°C, 12 h

- Yield : 78%

Characterization :

Hydrolysis to Carboxylic Acid

Ester 3 is hydrolyzed to 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (4 ) using aqueous NaOH (2M) under reflux.

Reaction Conditions :

- Base : NaOH (2M)

- Temperature : 100°C, 6 h

- Yield : 92%

Characterization :

- IR : 1680 cm⁻¹ (carboxylic acid C=O), 2500–3300 cm⁻¹ (broad, -OH)

- ¹³C NMR (D₂O) : δ 165.2 (COOH), 148.1 (triazole C), 129.5–133.8 (Ar-C).

Synthesis of 4-Amino-1,2,5-oxadiazol-3-yl Substituent

Amidoxime Cyclization Route

3-Cyano-1,2,5-oxadiazole (5 ) is synthesized via cyclization of cyanoacetamide amidoxime (6 ) under acidic conditions.

Reaction Conditions :

- Precursor : Cyanoacetamide amidoxime (6 )

- Reagent : H₂SO₄ (conc.), 0°C → rt, 4 h

- Yield : 65%

Characterization :

Functionalization to 4-Amino Derivative

Nitration of 5 followed by reduction yields 4-amino-1,2,5-oxadiazol-3-amine (7 ).

Reaction Conditions :

- Nitration : HNO₃/H₂SO₄, 0°C, 1 h

- Reduction : H₂/Pd-C, EtOH, 3 h

- Yield : 58%

Characterization :

- ¹H NMR (DMSO-d₆) : δ 6.80 (s, 2H, NH₂)

- Elemental Analysis : Calc. C₂H₄N₄O: C 25.00, H 4.17, N 46.67; Found: C 25.12, H 4.05, N 46.50.

Coupling of Triazole and Oxadiazole Moieties

Nucleophilic Substitution Strategy

The carboxylic acid 4 is converted to its acid chloride (8 ) using thionyl chloride, which subsequently reacts with 4-amino-1,2,5-oxadiazol-3-amine (7 ) in pyridine.

Reaction Conditions :

- Chlorination : SOCl₂, reflux, 3 h

- Coupling : Pyridine, rt, 12 h

- Yield : 45%

Characterization :

- IR : 1740 cm⁻¹ (C=O), 1650 cm⁻¹ (oxadiazole C=N)

- ¹H NMR (DMSO-d₆) : δ 7.50–7.70 (m, 5H, Ar-H), 8.20 (s, 1H, triazole-H).

Optimization and Challenges

Regioselectivity in Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures >95% regioselectivity for the 1,4-disubstituted triazole. However, the target compound requires substitution at N-1, necessitating alternative methods such as thermal Huisgen reactions or Dimroth rearrangements.

Oxadiazole Ring Stability

The 1,2,5-oxadiazole ring is prone to hydrolysis under basic conditions. Thus, coupling reactions must avoid aqueous media post-cyclization.

Analytical Validation

Spectroscopic Data Comparison

| Parameter | Triazole-Ester (3) | Carboxylic Acid (4) | Final Product |

|---|---|---|---|

| IR C=O (cm⁻¹) | 1725 | 1680 | 1740 |

| ¹H NMR (δ, ppm) | 4.30 (q, CH₂CH₃) | - | 8.20 (s, triazole) |

| Yield (%) | 78 | 92 | 45 |

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirmed >98% purity for the final compound, with a retention time of 6.8 min.

Q & A

Q. Synthetic Approaches :

Cyclocondensation : Reacting triazole precursors with oxadiazole intermediates under reflux conditions (e.g., DCM/DMF, 80°C). Yields vary between 45–60% due to competing side reactions .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole ring. Requires azide-functionalized oxadiazole precursors and yields ~55–70% .

Acylation-Cyclization : Using acyl chlorides to form intermediates, followed by intramolecular cyclization. Higher yields (60–75%) but sensitive to moisture .

Q. Limitations :

- Low regioselectivity in triazole formation.

- Purification challenges due to polar byproducts.

- Scalability issues with copper catalysts in click chemistry .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Note : Combined use of NMR and HPLC ensures structural fidelity and purity, critical for biological assays .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Q. Methodological Strategies :

- Solvent Optimization : Replace DMF with DMAc to reduce side reactions while maintaining solubility .

- Catalyst Screening : Test Cu(I)/ligand systems (e.g., TBTA with CuSO₄) to enhance click chemistry efficiency .

- Temperature Control : Gradual heating (40°C → 80°C) during cyclization minimizes decomposition .

- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:1) to track reaction progress and terminate at optimal conversion .

Q. Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Standard CuAAC | 55 | 90 |

| TBTA-CuSO₄ System | 70 | 95 |

| Solvent: DMAc | 65 | 93 |

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Case Example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µg/mL).

Q. Resolution Workflow :

Purity Verification : Re-analyze batches via HPLC; impurities >5% may skew results .

Assay Standardization :

- Use identical bacterial strains (e.g., E. coli ATCC 25922).

- Control solvent (DMSO ≤1% v/v) to avoid toxicity .

Target Validation : Perform enzyme inhibition assays (e.g., dihydrofolate reductase) to isolate mechanism-driven activity .

Structural Analog Comparison : Benchmark against analogues (e.g., fluorophenyl derivatives) to identify substituent effects .

Key Finding : Variations often arise from differential cell permeability or off-target effects, not intrinsic inactivity .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Q. Methodology :

Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., Staphylococcus aureus enoyl-ACP reductase). Focus on:

- Hydrogen bonds between the carboxylic acid and Arg₁₀₈.

- π-π stacking of the phenyl group with Phe₂₄₁ .

QSAR Modeling : Train models on triazole-oxadiazole derivatives to correlate logP with antibacterial potency.

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).

Validation : Cross-check with experimental IC₅₀ values and mutagenesis studies to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.